N~2~-(5-chloro-2-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide
Description
N~2~-(5-chloro-2-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound It is characterized by the presence of a glycinamide backbone substituted with various functional groups, including a chlorinated methylphenyl group, a cyclohexenyl ethyl group, and a phenylsulfonyl group
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3S/c1-18-12-13-20(24)16-22(18)26(30(28,29)21-10-6-3-7-11-21)17-23(27)25-15-14-19-8-4-2-5-9-19/h3,6-8,10-13,16H,2,4-5,9,14-15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBWDTLXCPFGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NCCC2=CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methylphenylamine, cyclohex-1-en-1-yl ethylamine, and phenylsulfonyl chloride. The synthesis could involve steps such as:
Amidation: Reacting 5-chloro-2-methylphenylamine with glycine to form an intermediate.
Substitution: Introducing the cyclohex-1-en-1-yl ethyl group through a substitution reaction.
Sulfonylation: Adding the phenylsulfonyl group using phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-chloro-2-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the cyclohexenyl group or the phenylsulfonyl group.
Reduction: Reduction reactions could target the chlorinated methylphenyl group or the cyclohexenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or alkyl halides for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated cyclohexyl group.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(5-chloro-2-methylphenyl)-N-(2-phenylethyl)glycinamide
- N~2~-(5-chloro-2-methylphenyl)-N-(cyclohexylmethyl)glycinamide
- N~2~-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinamide
Uniqueness
N~2~-(5-chloro-2-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the cyclohexenyl group, in particular, may impart unique steric and electronic effects compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
